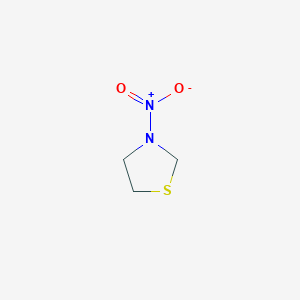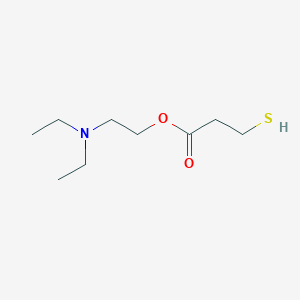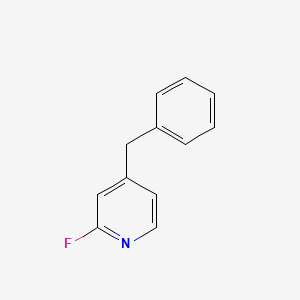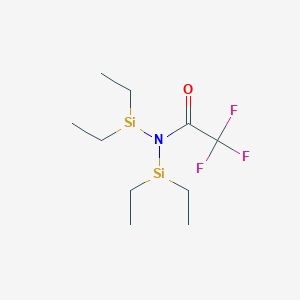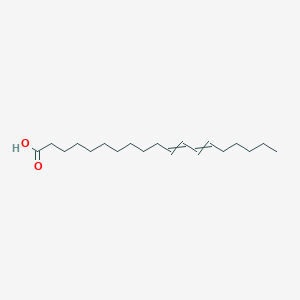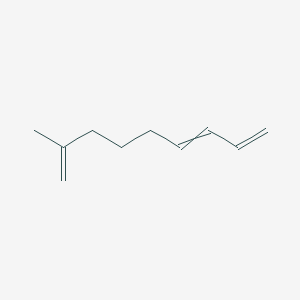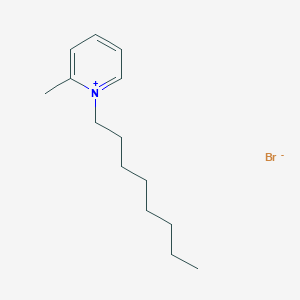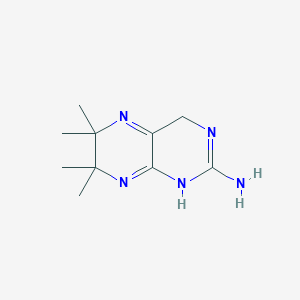
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted pyrimidine, followed by cyclization and functional group modifications to introduce the tetramethyl groups and the amine functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions, such as acidic or basic environments, to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interact with DNA or RNA to influence gene expression. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A polycyclic musk compound used in fragrances.
Uniqueness
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetramethyl groups and pteridine core make it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
105959-71-5 |
|---|---|
分子式 |
C10H17N5 |
分子量 |
207.28 g/mol |
IUPAC名 |
6,6,7,7-tetramethyl-1,4-dihydropteridin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-9(2)10(3,4)15-7-6(14-9)5-12-8(11)13-7/h5H2,1-4H3,(H3,11,12,13,15) |
InChIキー |
BWCZOCYQUBHJKB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N=C2C(=N1)CN=C(N2)N)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

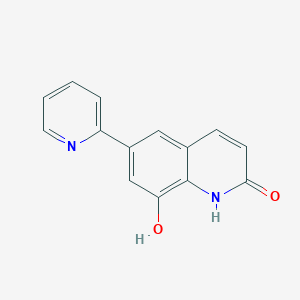
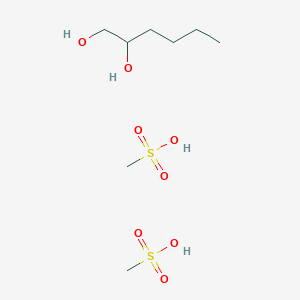
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
